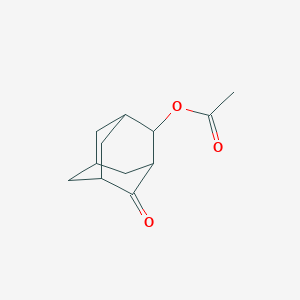

4-Acetoxyadamantanone

Cat. No. B8324980

M. Wt: 208.25 g/mol

InChI Key: MHAYEJJGTSADAL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05430193

Procedure details

A mixture containing 4-Oxahomoadamantane-5-one (12.5 grams, 75.3 mmol), 40 mL acetic anhydride, and 100 mL cyclohexane was charged to a 250-mL round-bottom flask and heated to reflux with a heating mantle. Concentrated sulfuric acid (0.52 grams, 5.4 mmol) was added dropwise from the top of the condenser with magnetic stirring. After 40 hours of reflux, about 5% of the 4-Oxahomoadamantan-5-one was converted to the products. More concentrated H2SO4 was added (15.8 grams, 158 mmol) in the same fashion. This separated the reaction mixture into a top grayish layer of mostly cyclohexane and a black bottom layer. Refluxing was continued for additional 6 hrs, when GC analysis of the top layer showed that the reaction was complete. After cooling, the reaction mixture was transferred into a separatory funnel and the layers were separated. The dark bottom layer was extracted with 3×50 mL cyclohexane. The combined cyclohexane solutions was washed with 100 mL each of 1N NaOH and saturated brine. GC analysis of the solution showed >99% pure two isomers of 4-Acetoxyadamantanones. After drying over anhydrous Na2SO4, removal of solvent gave 4.03 gram of 4-Acetoxyadamantanone as a yellowish oil. Crushed ice was added to the conc. H2SO4 layer separated from the reaction mixture. The resulting solution was diluted with water to ≈500 mL and extracted with 4×100 mL CH2Cl2. The combined yellow CH2Cl2 solutions was washed with 1N NaOH (2 ×200 mL), water (100 mL), and saturated brine (100 mL). GC analysis of the solution showed that it was predominantly 4-Acetoxyadamantanone with small amounts of 4-Hydroxyadamantanones. Removal of solvent by rotary evaporation gave 7.24 grams of a red oil.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].S(=O)(=O)(O)O.[CH2:13]1[CH:18]2CC3[O:22][C:23](=O)[CH:16]([CH2:17]2)[CH2:15][CH:14]1[CH2:21]3>C1CCCCC1>[C:5]([O:4][CH:1]1[CH:18]2[CH2:17][CH:16]3[CH2:15][CH:14]([CH2:21][CH:2]1[C:23]3=[O:22])[CH2:13]2)(=[O:7])[CH3:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0.52 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C2CC3CC1CC(C2)OC3=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged to a 250-mL round-bottom flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux with a heating mantle

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 40 hours of reflux

|

|

Duration

|

40 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This separated the reaction mixture into a top grayish layer of mostly cyclohexane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was transferred into a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The dark bottom layer was extracted with 3×50 mL cyclohexane

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined cyclohexane solutions was washed with 100 mL each of 1N NaOH and saturated brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying over anhydrous Na2SO4, removal of solvent

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC1C2C(C3CC(CC1C3)C2)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.03 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |